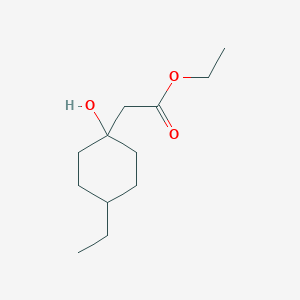
Fmoc-Har(Pmc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Har(Pmc)-OH is a compound used in the field of peptide synthesis. It is a derivative of amino acids, specifically designed for use in solid-phase peptide synthesis (SPPS). The compound includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The Har(Pmc) part of the compound refers to homoarginine with a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group on the guanidine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Har(Pmc)-OH typically involves the protection of the amino and guanidine groups of homoarginine. The Fmoc group is introduced to protect the amino group, while the Pmc group is used to protect the guanidine group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase synthesis allows for the efficient assembly of peptides by attaching the growing peptide chain to a solid resin, which simplifies purification and handling .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Har(Pmc)-OH primarily undergoes reactions typical of amino acids and peptides. These include:
Coupling Reactions: Formation of peptide bonds with other amino acids.
Deprotection Reactions: Removal of the Fmoc and Pmc protecting groups under specific conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIC (N,N’-diisopropylcarbodiimide).
Deprotection Reagents: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Pmc removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated as a building block. The final peptides can be used for various applications in research and industry.
Scientific Research Applications
Chemistry
Fmoc-Har(Pmc)-OH is used in the synthesis of peptides for studying protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs.
Biology
In biological research, peptides synthesized using this compound can be used as probes to study cellular processes, signal transduction pathways, and receptor-ligand interactions.
Medicine
Peptides containing this compound are explored for therapeutic applications, including the development of peptide-based vaccines, antimicrobial peptides, and cancer therapeutics.
Industry
In the industrial sector, this compound is used in the production of custom peptides for various applications, including diagnostics, biotechnology, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Fmoc-Har(Pmc)-OH in peptide synthesis involves the protection and deprotection of functional groups to facilitate the stepwise assembly of peptides. The Fmoc group protects the amino group during coupling reactions and is removed by treatment with piperidine. The Pmc group protects the guanidine group and is removed by treatment with TFA. These protecting groups prevent unwanted side reactions and ensure the correct assembly of the peptide chain.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another derivative of arginine with a Pbf (2,2,4,6,7-pentamethylchroman-6-sulfonyl) protecting group.
Fmoc-Lys(Boc)-OH: A derivative of lysine with a Boc (tert-butyloxycarbonyl) protecting group.
Uniqueness
Fmoc-Har(Pmc)-OH is unique due to the specific combination of protecting groups used. The Pmc group provides stability and prevents side reactions involving the guanidine group, making it particularly useful in the synthesis of peptides that require the incorporation of homoarginine.
Properties
IUPAC Name |
6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSYLAIWMWFQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)
![tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate](/img/structure/B13637274.png)



